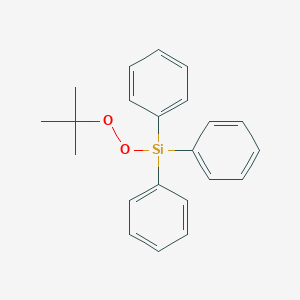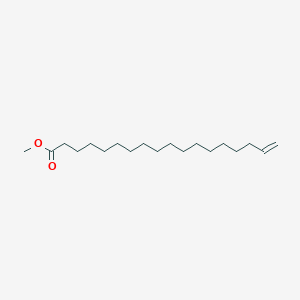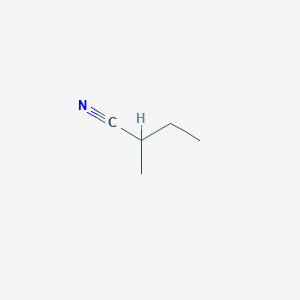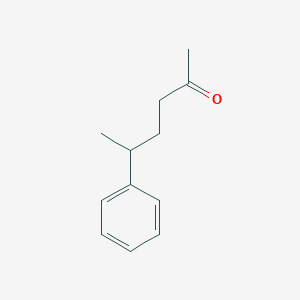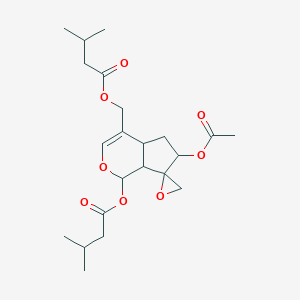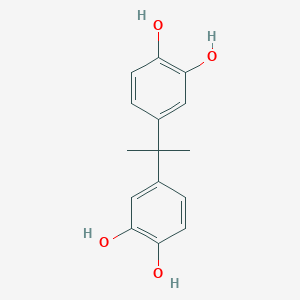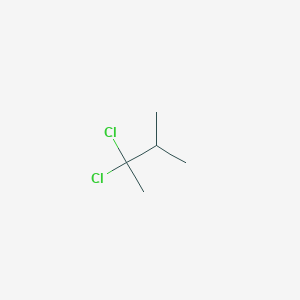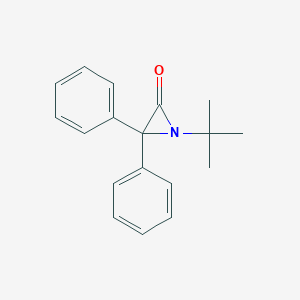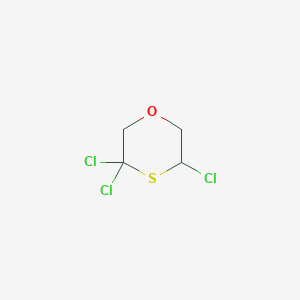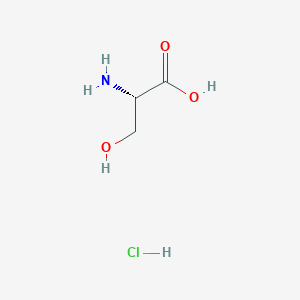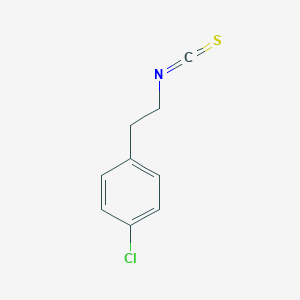
2,5-Bis(phenylthio)-p-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(phenylthio)-p-benzoquinone (BPT) is a synthetic compound that has gained attention in the scientific community due to its unique properties. BPT is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. In
作用機序
2,5-Bis(phenylthio)-p-benzoquinone acts as a redox-active molecule by undergoing reversible two-electron transfer reactions. The mechanism of action of 2,5-Bis(phenylthio)-p-benzoquinone involves the transfer of electrons between the 2,5-Bis(phenylthio)-p-benzoquinone molecule and other molecules in the system. This electron transfer can result in the formation of radical species, which can then participate in further chemical reactions.
生化学的および生理学的効果
2,5-Bis(phenylthio)-p-benzoquinone has been shown to have various biochemical and physiological effects. 2,5-Bis(phenylthio)-p-benzoquinone has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,5-Bis(phenylthio)-p-benzoquinone has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone has been shown to have anticancer properties, which can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
2,5-Bis(phenylthio)-p-benzoquinone has several advantages as a research tool. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments. 2,5-Bis(phenylthio)-p-benzoquinone can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone can be unstable in certain conditions, which can affect the reliability of experimental results.
将来の方向性
There are several future directions for research involving 2,5-Bis(phenylthio)-p-benzoquinone. One area of research is the development of new organic electronic devices that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox-active material. Another area of research is the development of new electrochemical biosensors that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox mediator. Additionally, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in the development of new anticancer therapies, as well as in the treatment of other diseases that involve oxidative stress and inflammation.
Conclusion
In conclusion, 2,5-Bis(phenylthio)-p-benzoquinone is a synthetic compound that has gained attention in the scientific community due to its unique properties. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. 2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in organic electronics, electrochemical biosensors, and anticancer therapies. While there are some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in various future research directions.
合成法
2,5-Bis(phenylthio)-p-benzoquinone can be synthesized through a multi-step process that involves the reaction of p-benzoquinone with thiophenol. The reaction is carried out in the presence of a catalytic amount of copper (I) iodide, which facilitates the formation of the desired product. The final product is obtained through a purification process that involves recrystallization from a solvent.
科学的研究の応用
2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in various scientific research areas. One of the most prominent applications of 2,5-Bis(phenylthio)-p-benzoquinone is in the field of organic electronics. 2,5-Bis(phenylthio)-p-benzoquinone has been used as a redox-active material in organic electronic devices, such as organic solar cells and organic field-effect transistors. 2,5-Bis(phenylthio)-p-benzoquinone has also been used as a redox mediator in electrochemical biosensors, which can be used for the detection of various biomolecules.
特性
CAS番号 |
17058-53-6 |
|---|---|
製品名 |
2,5-Bis(phenylthio)-p-benzoquinone |
分子式 |
C18H12O2S2 |
分子量 |
324.4 g/mol |
IUPAC名 |
2,5-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
InChIキー |
CQBMMTIVMOJHSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
その他のCAS番号 |
17058-53-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



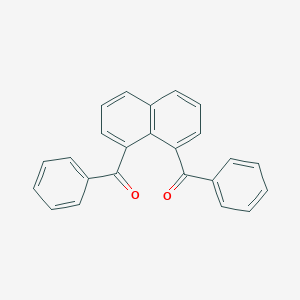
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
